

An In-depth Technical Guide to the Pharmacological Profile of N-Caffeoyldopamine

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Compound of Interest

Compound Name: *N-Caffeoyldopamine*

Cat. No.: *B180124*

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Introduction

N-Caffeoyldopamine (NCD), a naturally occurring phenolic amide, has garnered significant scientific interest due to its diverse pharmacological activities. Structurally, it is a conjugate of caffeic acid and dopamine, two moieties that contribute to its multifaceted biological effects.^[1] This technical guide provides a comprehensive overview of the pharmacological profile of NCD, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing its primary signaling pathway.

Core Pharmacological Activities

N-Caffeoyldopamine exhibits a range of biological effects, primarily centered around its potent antioxidant, anti-inflammatory, and β 2-adrenoceptor agonist properties. These activities underpin its potential therapeutic applications in various disease models.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological activities of **N-Caffeoyldopamine**.

Table 1: Antioxidant Activity of **N-Caffeoyldopamine**

| Assay | IC50 Value (μM) | Reference Compound | IC50 Value (μM) |
|--------------------------------|-----------------|--------------------|-----------------|
| DPPH Radical Scavenging | 5.95[2] | - | - |
| ABTS Radical Cation Scavenging | 0.24[2] | - | - |

Table 2: β2-Adrenoceptor Agonist Activity of N-Caffeoyldopamine

| Parameter | Value (μM) | Cell Line | Assay |
|---|------------|-----------|-----------------|
| Apparent Kd | 0.75[3] | U937 | cAMP Production |
| Concentration for significant cAMP increase | < 0.05[4] | U937 | cAMP Production |

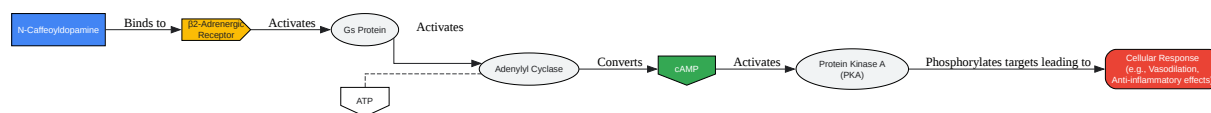
Table 3: Anti-platelet and Anti-inflammatory Activity of N-Caffeoyldopamine

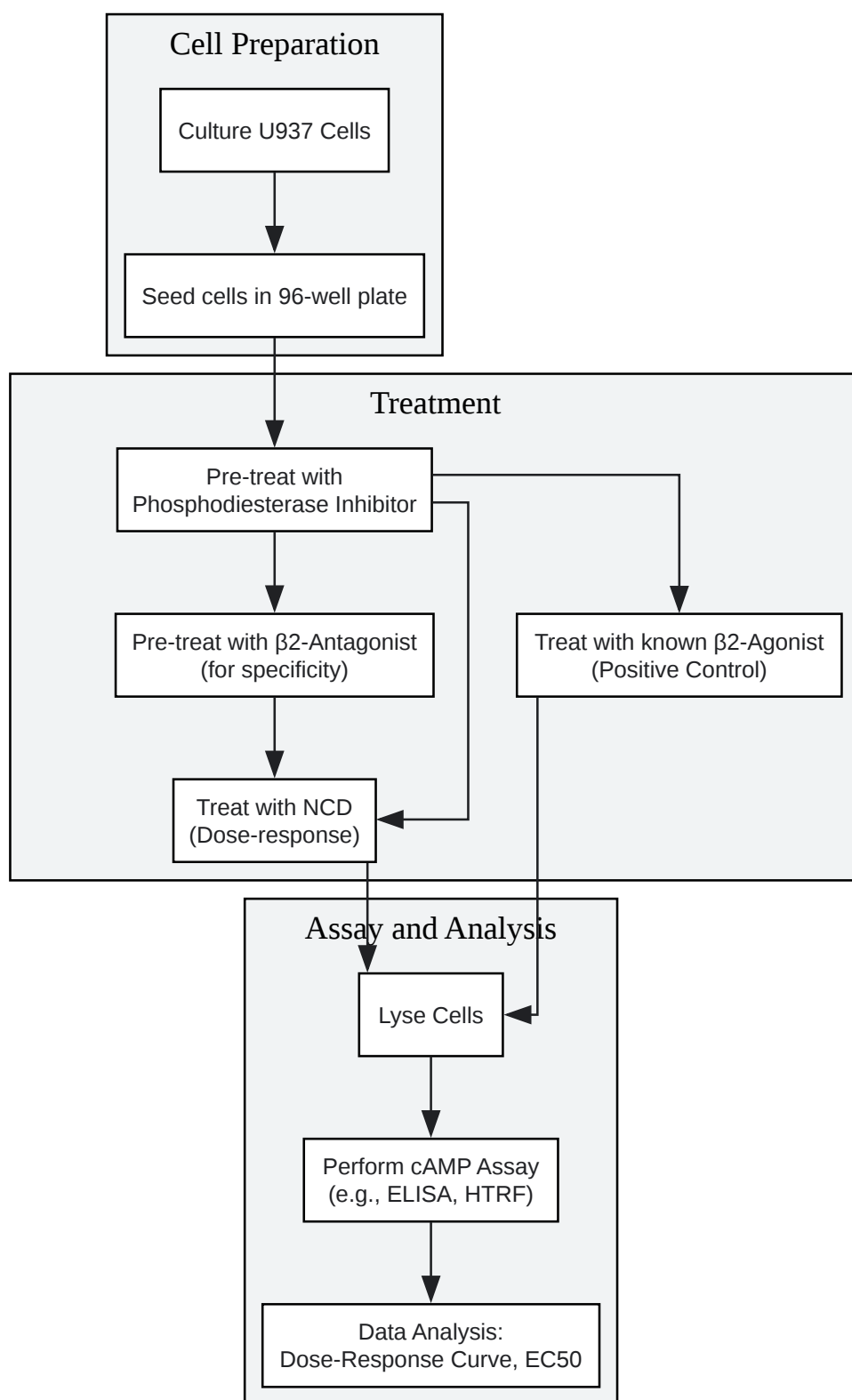
| Activity | Concentration (μM) | Effect | In Vitro/In Vivo |
|--|---------------------------|------------------|------------------|
| Inhibition of P-selectin expression | 0.05 | 30% inhibition | In Vitro |
| Suppression of platelet-leukocyte interactions | 0.05 | 36% suppression | In Vitro |
| Reduction of P-selectin expression | 50-100 μg/35g body weight | 31-45% reduction | In Vivo (mice) |
| Reduction of platelet-leukocyte interactions | 50-100 μg/35g body weight | 34-43% reduction | In Vivo (mice) |

Signaling Pathways and Mechanisms of Action

β2-Adrenergic Receptor Signaling Pathway

The primary mechanism of action for many of the observed effects of **N-Caffeoyldopamine** is its agonist activity at β 2-adrenergic receptors.^{[5][6][7]} This interaction initiates a well-defined intracellular signaling cascade.





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